molecular formula C11H16ClNO B3415267 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride CAS No. 1228879-06-8

1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Cat. No. B3415267
M. Wt: 213.70 g/mol
InChI Key: QMYHYYPRQOXXDJ-UHFFFAOYSA-N
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Description

“1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1017387-07-3 . It has a molecular weight of 177.25 . The compound is typically stored at 4°C and is in liquid form .


Molecular Structure Analysis

The IUPAC Name for this compound is 1-(4-methoxyphenyl)cyclobutanamine . Its InChI Code is 1S/C11H15NO/c1-13-10-5-3-9(4-6-10)11(12)7-2-8-11/h3-6H,2,7-8,12H2,1H3 . The InChI key is LHPLFXKYTQGLLU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.25 . It is a liquid at room temperature and is stored at 4°C .

Scientific Research Applications

Application Summary

“1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride” is structurally similar to other psychoactive substances, such as phenethylamines and amphetamines. It has gained interest in scientific research due to its potential therapeutic and biological effects. One specific application is in the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol .

Method of Application

In a study, (S)-1-(4-methoxyphenyl) ethanol was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst . The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .

Results and Outcomes

(S)-1-(4-methoxyphenyl) ethanol, which can be used for the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response, was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at this optimization conditions: pH=5.80, the temperature=29 °C, incubation period=50 h, and agitation speed=155 rpm . The bioreduction of 4-methoxyacetophenone efficiency was importantly affected by the quadratic and linear effects of experimental design parameters .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-methoxyphenyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-5-3-9(4-6-10)11(12)7-2-8-11;/h3-6H,2,7-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYHYYPRQOXXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693224
Record name 1-(4-Methoxyphenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride

CAS RN

1017387-07-3
Record name 1-(4-Methoxyphenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride
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1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride
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1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride
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1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride
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Reactant of Route 6
1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride

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